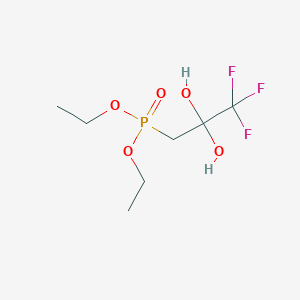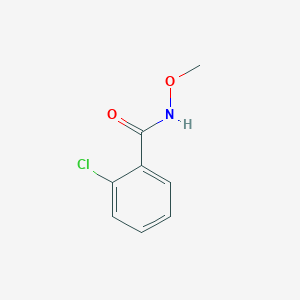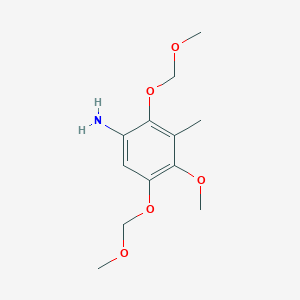
CID 78060855
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “CID 78060855” is a synthetic macrocyclic compound designed to selectively inhibit key protein-protein interactions involving cyclin A and cyclin B. These interactions are crucial for the proliferation and survival of cancer cells. The compound is being developed as a potential therapeutic agent for various types of cancer, including breast cancer and small cell lung cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 78060855 involves multiple steps, starting with the formation of the macrocyclic ring structure. This is typically achieved through a series of cyclization reactions, often involving the use of protecting groups to ensure the correct formation of the ring. Key steps include:
Formation of the Macrocyclic Ring: This step involves the cyclization of a linear precursor, often using a high-dilution technique to favor intramolecular reactions over intermolecular ones.
Functionalization of the Ring: After the ring is formed, various functional groups are introduced to enhance the compound’s biological activity. This may involve reactions such as alkylation, acylation, or sulfonation.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of automated synthesis equipment and large-scale reactors. Key considerations would include the scalability of the cyclization step and the efficiency of the purification process.
Analyse Des Réactions Chimiques
Types of Reactions
CID 78060855 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially modifying its biological activity.
Substitution: Substitution reactions can be used to replace one functional group with another, allowing for the fine-tuning of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions used but generally involve the introduction or modification of functional groups that enhance the compound’s biological activity.
Applications De Recherche Scientifique
CID 78060855 has a wide range of applications in scientific research:
Chemistry: The compound is used as a tool to study protein-protein interactions, particularly those involving cyclin A and cyclin B.
Biology: In biological research, this compound is used to investigate the role of cyclins in cell cycle regulation and cancer.
Medicine: The compound is being developed as a potential therapeutic agent for cancer treatment, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new cancer therapies.
Mécanisme D'action
CID 78060855 exerts its effects by selectively inhibiting the interactions between cyclin A and cyclin B and their respective binding partners. These interactions are crucial for the progression of the cell cycle, and their inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation, making it a promising candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Flavopiridol: Another cyclin-dependent kinase inhibitor, but with a broader range of targets.
Roscovitine: A selective inhibitor of cyclin-dependent kinases, but less specific for cyclin A and cyclin B interactions.
Uniqueness
CID 78060855 is unique in its high specificity for cyclin A and cyclin B interactions, which makes it potentially more effective and less toxic compared to other cyclin-dependent kinase inhibitors. Its macrocyclic structure also provides enhanced stability and bioavailability.
Propriétés
Formule moléculaire |
C9H21NO2Si |
|---|---|
Poids moléculaire |
203.35 g/mol |
InChI |
InChI=1S/C9H21NO2Si/c1-4-6-10-7-5-8-13-9(11-2)12-3/h9-10H,4-8H2,1-3H3 |
Clé InChI |
BDXBPJXBOLBHFX-UHFFFAOYSA-N |
SMILES canonique |
CCCNCCC[Si]C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolidine](/img/structure/B14310742.png)

![3,3'-[Octane-1,8-diylbis(oxy)]dibenzaldehyde](/img/structure/B14310763.png)
![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso-](/img/structure/B14310765.png)

![3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate](/img/structure/B14310770.png)


